

Application Notes and Protocols for SSR128129E Administration in Mouse Models

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Compound of Interest

Compound Name: SSR128129E

Cat. No.: B15579221

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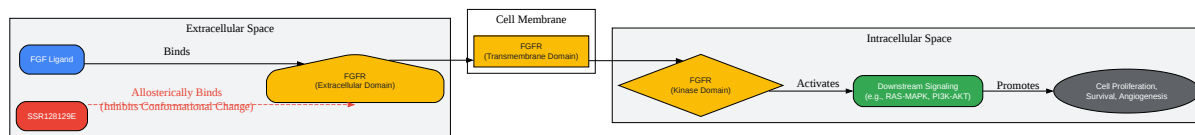
For Researchers, Scientists, and Drug Development Professionals

Introduction

SSR128129E is a potent and orally bioavailable small-molecule allosteric inhibitor of Fibroblast Growth Factor Receptors (FGFRs).[1][2][3] It binds to the extracellular domain of FGFRs, leading to the inhibition of FGF-induced signaling pathways that are crucial for cell growth, survival, differentiation, and angiogenesis.[1][4] Deregulation of the FGF/FGFR signaling network is implicated in various cancers, making **SSR128129E** a promising therapeutic agent. This document provides detailed application notes and protocols for the administration of **SSR128129E** in preclinical mouse models of cancer.

Mechanism of Action

SSR128129E functions as a non-competitive, allosteric inhibitor of FGFR signaling. Unlike many other FGFR inhibitors that compete with ATP or FGF binding, **SSR128129E** binds to a distinct site on the extracellular part of the receptor.[1][4] This binding event induces a conformational change in the receptor that prevents its internalization and subsequent downstream signaling, without affecting the binding of FGF ligands.[1][5] This unique mechanism of action allows **SSR128129E** to inhibit signaling from multiple FGFR subtypes (FGFR1-4).[2][3]



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Caption: SSR128129E allosterically inhibits FGFR signaling.

Data Presentation: In Vivo Efficacy of SSR128129E

The following tables summarize the quantitative data from various preclinical studies of **SSR128129E** in mouse models.

| Tumor Model | Mouse Strain | SSR128129 E Dose | Administration Route | Treatment Schedule | Outcome |
|---------------------------|--------------|------------------|----------------------|-------------------------------------|--|
| Pancreatic (Panc02) | Syngeneic | 30 mg/kg/day | Oral | Daily, starting day 3 | 44% inhibition of tumor growth |
| Lewis Lung Carcinoma | Syngeneic | 30 mg/kg/day | Oral | Daily | Delayed tumor growth |
| Colon (CT26) | Syngeneic | 30 mg/kg/day | Oral | Daily | 34% inhibition of tumor growth |
| Breast (MCF7/ADR) | Xenograft | 30 mg/kg/day | Oral | Daily | 40% inhibition of tumor growth |
| Glioblastoma (U87) | Xenograft | Not Specified | Not Specified | Before irradiation | Increased neurological sign-free survival |
| Pancreatic (Panc02-FGFR1) | Syngeneic | 30 mg/kg/day | Oral | Daily for 1 week before irradiation | 40% decrease in tumor size post-radiotherapy |
| Mammary (4T1) | Syngeneic | 30 mg/kg/day | Oral | Daily, from day 5 to 21 | Reduced tumor growth and metastasis |

Experimental Protocols

Protocol 1: Preparation of SSR128129E for Oral Administration

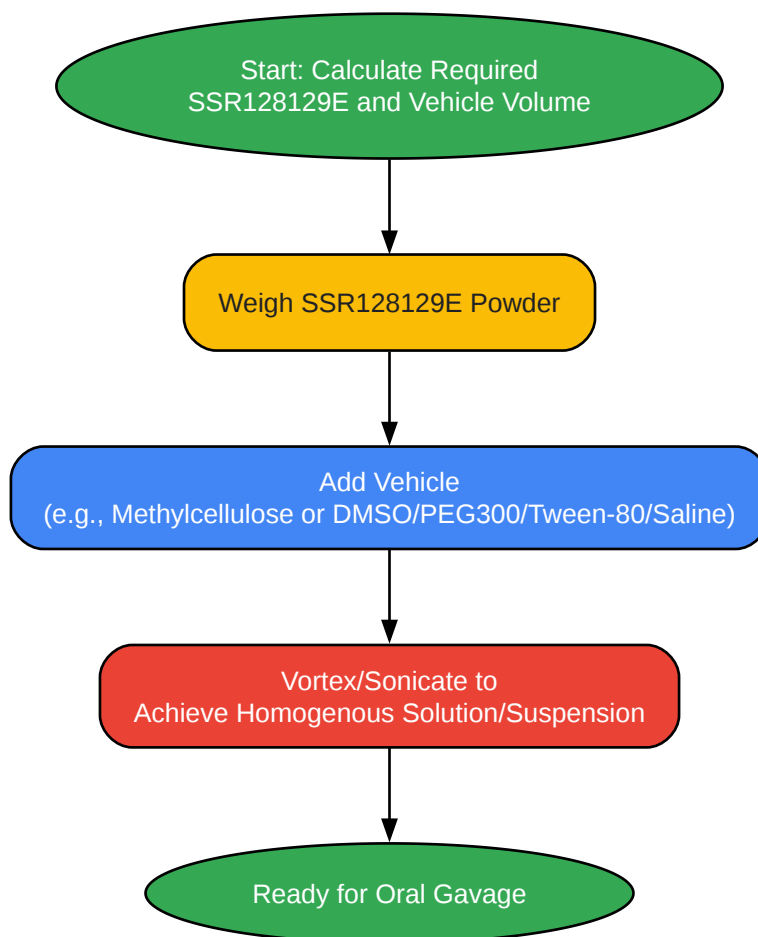
This protocol describes the preparation of **SSR128129E** for oral gavage in mice.

Materials:

- **SSR128129E** powder
- Vehicle:
 - Option A: 0.6% Methylcellulose in sterile water
 - Option B: 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline
- Sterile microcentrifuge tubes
- Vortex mixer
- Sonicator (optional)

Procedure:

- Calculate the required amount of **SSR128129E** based on the desired concentration and the total volume of the dosing solution. For a 30 mg/kg dose in a 20 g mouse, with a dosing volume of 100 μ L, the required concentration is 6 mg/mL.
- Weigh the calculated amount of **SSR128129E** powder and place it in a sterile microcentrifuge tube.
- Add the chosen vehicle to the tube.
 - For Option A (Methylcellulose): Gradually add the 0.6% methylcellulose solution while vortexing to ensure a uniform suspension.
 - For Option B (DMSO/PEG300/Tween-80/Saline): Add the solvents in the following order, ensuring complete dissolution at each step: DMSO, PEG300, Tween-80, and finally Saline.
- Vortex the mixture thoroughly until a homogenous suspension or clear solution is achieved. Sonication can be used to aid dissolution if necessary.
- Prepare the formulation fresh daily before administration.



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Caption: Workflow for preparing **SSR128129E** for in vivo use.

Protocol 2: Administration of **SSR128129E** by Oral Gavage

This protocol details the procedure for administering the prepared **SSR128129E** solution to mice.

Materials:

- Prepared **SSR128129E** solution
- Appropriately sized oral gavage needles (e.g., 20-22 gauge for adult mice)
- Syringes (1 mL)

- Animal scale

Procedure:

- Weigh the mouse to determine the correct dosing volume. A common dosing volume is 100-200 μ L per 20 g mouse.
- Draw the calculated volume of the **SSR128129E** solution into a syringe fitted with a gavage needle.
- Gently restrain the mouse by the scruff of the neck to immobilize the head and body.
- Carefully insert the gavage needle into the mouth, passing it over the tongue towards the esophagus. The needle should pass easily without resistance. Do not force the needle.
- Slowly administer the solution.
- Withdraw the needle gently.
- Monitor the animal for a few minutes post-administration to ensure there are no signs of distress.

Protocol 3: Subcutaneous Tumor Model

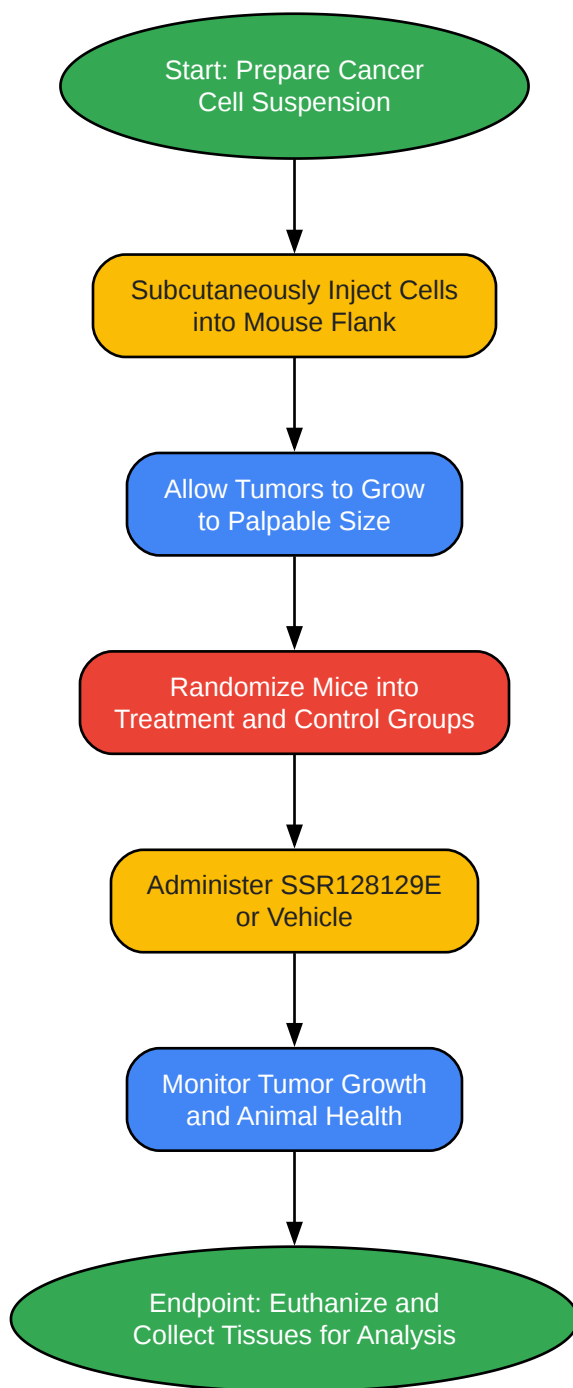
This protocol outlines the establishment of a subcutaneous tumor model for efficacy testing of **SSR128129E**.

Materials:

- Cancer cell line of interest (e.g., CT26, 4T1)
- Sterile PBS or cell culture medium
- Syringes (1 mL) and needles (e.g., 25-27 gauge)
- Hemocytometer or automated cell counter
- Calipers

Procedure:

- Culture the cancer cells to 70-80% confluency.
- Harvest the cells using trypsin and wash them with sterile PBS or medium.
- Count the cells and resuspend them in sterile PBS or medium at the desired concentration (e.g., 1×10^6 cells in 100 μL).
- Anesthetize the mouse.
- Inject the cell suspension subcutaneously into the flank of the mouse.
- Allow the tumors to establish and reach a palpable size (e.g., 50-100 mm^3).
- Randomize the mice into treatment and control groups.
- Begin administration of **SSR128129E** or vehicle as described in Protocol 2.
- Measure tumor volume regularly (e.g., 2-3 times per week) using calipers. Tumor volume can be calculated using the formula: $(\text{Length} \times \text{Width}^2) / 2$.
- Monitor the animals for signs of toxicity and overall health.
- Euthanize the animals when tumors reach the predetermined endpoint or if humane endpoints are met.



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Caption: Workflow for a subcutaneous tumor model study.

Disclaimer

These protocols are intended as a guide and may require optimization based on the specific cell line, mouse strain, and experimental objectives. All animal experiments should be

conducted in accordance with institutional guidelines and regulations for animal care and use.

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